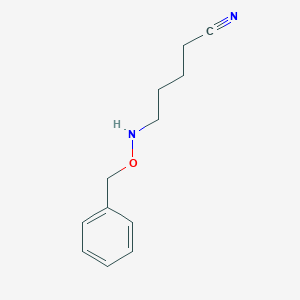

O-Benzyl-N-(4-cyanobutyl)hydroxylamine

描述

O-Benzyl-N-(4-cyanobutyl)hydroxylamine is a hydroxylamine derivative characterized by a benzyl ether group (O-benzyl), a hydroxylamine functional group (N–OH), and a 4-cyanobutyl side chain. This compound serves as a critical intermediate in organic synthesis, particularly for the preparation of endo-hydroxamic acid amino carboxylic acid (endo-HXA) monomers, which are used in polymer chemistry and biomedical applications .

Synthesis and Challenges: The compound is synthesized via a multi-step process. Initial routes involved reacting this compound with succinic anhydride, followed by nitrile-to-amine reduction (using Raney Ni) and O-benzyl deprotection (via hydrogenation over Pd/C). However, early methods suffered from harsh reaction conditions and low overall yields (17%) . Subsequent optimizations aimed to improve safety and efficiency, though the synthesis remains time-intensive compared to simpler hydroxylamine analogs .

It is a precursor for endo-HXA monomers, which are incorporated into materials with tailored mechanical and chemical properties .

属性

分子式 |

C12H16N2O |

|---|---|

分子量 |

204.27 g/mol |

IUPAC 名称 |

5-(phenylmethoxyamino)pentanenitrile |

InChI |

InChI=1S/C12H16N2O/c13-9-5-2-6-10-14-15-11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,10-11H2 |

InChI 键 |

YVMDEZYBASAKJL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CONCCCCC#N |

产品来源 |

United States |

科学研究应用

Synthesis and Chemical Properties

O-Benzyl-N-(4-cyanobutyl)hydroxylamine can be synthesized through several methods, primarily involving the condensation of 4-cyanobutanal with O-benzylhydroxylamine. The synthesis process often includes protective group strategies to enhance yield and stability. For instance, the use of tert-butoxycarbonyl (Boc) protection allows for selective reactions, which can be deprotected later to yield the desired hydroxylamine compound .

Key Synthesis Pathways:

- Condensation Reaction : The initial step involves reacting 4-cyanobutanal with O-benzylhydroxylamine hydrochloride, followed by reduction to form the hydroxylamine .

- Protective Group Strategy : The use of protecting groups such as Boc facilitates the synthesis of derivatives and analogs, allowing for further functionalization without compromising the hydroxylamine functionality .

Research indicates that this compound exhibits significant biological activity, making it a candidate for pharmaceutical applications. Studies have shown that hydroxylamines can act as intermediates in the synthesis of bioactive compounds and have potential as therapeutic agents.

Pharmaceutical Applications:

- Antiseptic Properties : O-Benzylhydroxylamine derivatives have been studied for their antiseptic properties, showing effectiveness against various pathogens. The compound's ability to form charge-transfer complexes enhances its biological activity .

- Drug Development Potential : The compound's physicochemical properties suggest it could be developed into multifunctional drugs. Research emphasizes the need for comprehensive studies on its biological properties to fully understand its drug potential .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in drug synthesis and evaluation:

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of O-benzyl-N-(4-cyanobutyl)hydroxylamine is highlighted through comparisons with related hydroxylamine derivatives (Table 1).

Table 1: Comparative Analysis of Hydroxylamine Derivatives

Key Research Findings

Synthetic Challenges: The cyanobutyl side chain complicates synthesis, necessitating harsh conditions and reducing yields compared to halogenated analogs .

Structural Versatility : The nitrile group enables unique reactivity, distinguishing it from bromoalkyl or chlorobenzyl derivatives .

Niche Applications : Its role in polymer synthesis contrasts with bioactive hydroxylamine derivatives, which are prioritized for drug development .

准备方法

Reaction Mechanism and Procedure

The direct method involves a two-step sequence: (1) condensation of 4-cyanobutanal with O-benzylhydroxylamine hydrochloride to form an oxime intermediate, followed by (2) reduction to the hydroxylamine derivative.

Step 1: Oxime Formation

4-Cyanobutanal (27 mmol) reacts with O-benzylhydroxylamine hydrochloride (29.7 mmol) in a methanol-water solvent system (5 mL H₂O, 11 mL MeOH) at 0°C. The pH is maintained at 4.7 using 6N KOH, facilitating nucleophilic attack by the hydroxylamine on the aldehyde carbonyl. After 1 hour at room temperature, the oxime intermediate precipitates.

Step 2: Borohydride Reduction

The oxime is reduced using sodium cyanoborohydride (20 mmol) under acidic conditions (pH 3, adjusted with HCl/MeOH). This step proceeds at 0°C for 3 hours, yielding O-benzyl-N-(4-cyanobutyl)hydroxylamine in 84% isolated yield after distillation (150–151°C at 0.6 mmHg).

Table 1: Direct Method Optimization Parameters

| Parameter | Condition | Yield Impact |

|---|---|---|

| Solvent System | Methanol:Water (7:3) | Maximizes solubility |

| pH Control (Step 1) | 4.7 (KOH) | Prevents decomposition |

| Reducing Agent | NaCNBH₃ | Selective for oxime reduction |

| Temperature (Step 2) | 0°C → RT | Minimizes side reactions |

Characterization and Validation

The product exhibits distinct spectral properties:

-

¹H NMR (CDCl₃): δ 7.30–7.40 (m, 5H, benzyl aromatic), 3.70 (s, 2H, CH₂O), 2.50–2.70 (m, 4H, butyl chain), 1.60–1.80 (m, 2H, CH₂CN).

-

Purity: >98% by GC-MS after distillation.

N-Boc Protection-Alkylation-Deprotection Method

Synthetic Strategy

This alternative route circumvents the instability of 4-cyanobutanal by employing a tert-butoxycarbonyl (Boc) protection strategy:

Step 1: Boc Protection

O-Benzylhydroxylamine hydrochloride reacts with di-tert-butyl dicarbonate in triethylamine/aqueous THF to form the N-Boc derivative (97% yield).

Step 2: N-Alkylation

The Boc-protected hydroxylamine undergoes alkylation with 5-chlorovaleronitrile in DMF using NaH/NaI as base, yielding the nitrile intermediate (87% yield).

Step 3: Acidolytic Deprotection

Treatment with trifluoroacetic acid removes the Boc group, releasing CO₂ and isobutylene, and furnishing this compound (75% yield).

Table 2: Boc-Mediated Method Efficiency

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | (Boc)₂O, Et₃N, THF/H₂O | 97% |

| Alkylation | 5-Chlorovaleronitrile, NaH | 87% |

| Deprotection | TFA, CH₂Cl₂ | 75% |

Advantages and Limitations

-

Advantages: Avoids volatile 4-cyanobutanal; higher functional group tolerance.

-

Limitations: Additional synthetic steps reduce overall yield (cumulative 63% vs. 84% for direct method).

Comparative Analysis of Methods

Yield and Practicality

-

Direct Method: 84% yield, fewer steps, but requires careful pH control and distillation.

-

Boc-Mediated Method: 63% cumulative yield, superior handling of sensitive intermediates.

Scalability Considerations

-

Industrial Preference: The direct method’s higher yield and simplicity favor large-scale production.

-

Lab-Scale Flexibility: The Boc route offers modularity for derivative synthesis.

Critical Reaction Parameters

Solvent Selection

常见问题

Q. What are the primary synthetic routes for O-Benzyl-N-(4-cyanobutyl)hydroxylamine, and what are their limitations?

Answer: The compound is synthesized via two main routes:

- Route 1: Reaction of this compound with succinic anhydride, followed by nitrile-to-amine reduction (Raney Ni) and O-benzyl deprotection (H₂ over Pd/C). This method yields 17% overall but involves harsh conditions, limiting scalability .

- Route 2: A milder but time-intensive pathway with low yields, commonly adopted despite inefficiencies .

Key Limitations:

- Low yields due to competing side reactions.

- Use of hazardous reagents (e.g., Raney Ni, H₂ gas).

- Time-consuming purification steps.

Methodological Guidance:

- Prioritize inert atmospheres (N₂/Ar) during reductions.

- Monitor reaction progress via TLC or LC-MS to optimize stepwise yields.

Q. What starting materials and purification methods are critical for synthesizing this compound?

Answer:

- Starting Materials: O-Benzyl hydroxylamine hydrochloride (purity ≥97%) is typically sourced from suppliers like Oakwood Chemical or Shanghai Aladdin Biochemical .

- Purification:

- Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates.

- Recrystallization in ethanol/water mixtures improves final product purity.

Safety Note: Hydroxylamine derivatives are thermally unstable; avoid excessive heating during solvent removal .

Advanced Research Questions

Q. How can synthetic efficiency be improved for this compound?

Answer: Proposed Modifications:

- Catalyst Optimization: Replace Raney Ni with safer catalysts (e.g., PtO₂) for nitrile reduction to minimize pyrophoric risks .

- Deprotection Alternatives: Explore catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) instead of H₂ gas for O-benzyl removal .

- Flow Chemistry: Implement continuous flow systems to enhance reaction control and reduce decomposition risks .

Q. What role does this compound play in bifunctional catalysis, and how can this inform reaction design?

Answer: Hydroxylamine derivatives exhibit dual catalytic roles in ester reactions:

- Mechanism: The compound can act as a nucleophile (attacking electrophilic centers) and a base (deprotonating intermediates) .

- Case Study: In phenylacetate reactions, hydroxylamine’s α-effect enhances reactivity via transition-state stabilization, enabling third-order kinetics .

Methodological Insight:

- Use DFT calculations to map transition states and identify optimal solvent systems (e.g., polar aprotic solvents like DMF).

- Conduct kinetic studies under varied hydroxylamine concentrations to validate catalytic behavior.

Q. How can analytical methods resolve contradictions in data related to hydroxylamine-derived byproducts (e.g., NDMA formation)?

Answer: Challenge: Discrepancies in NDMA yields during ozonation of dimethylamine (DMA) with hydroxylamine .

Resolution Strategies:

Q. What stability considerations are critical for handling this compound in experimental workflows?

Answer:

- Thermal Stability: Avoid temperatures >40°C; decomposition risks increase under oxidative or acidic conditions .

- Storage: Store at –20°C under inert gas (argon) with desiccants to prevent hydrolysis.

- Incompatibilities: Test compatibility with common solvents (e.g., DMSO, THF) via DSC (differential scanning calorimetry) to exclude exothermic reactions .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

Answer:

- Functionalization Strategies:

- Screening Protocols:

- Use MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.

- Assess cytotoxicity via mammalian cell lines (e.g., HEK-293) to prioritize safe candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。